molecular formula C14H17N3O3S B5726624 ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No. B5726624
M. Wt: 307.37 g/mol
InChI Key: ISEAOKZLZCEAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes and proteins such as DNA topoisomerase, chitin synthase, and β-glucosidase.
Biochemical and Physiological Effects
Ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In vivo studies have shown that the compound can reduce the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is its broad-spectrum activity against various pathogens and pests. This makes it a potential candidate for the development of new drugs and pesticides. However, the compound has some limitations for lab experiments. For example, it is highly reactive and can easily decompose under certain conditions. It is also relatively expensive to synthesize.

Future Directions

There are several future directions for the research on ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is the development of new drugs and pesticides based on the compound. Another direction is the investigation of the compound's mechanism of action and its interaction with various enzymes and proteins. Additionally, the compound's potential applications in material science and nanotechnology can also be explored. Finally, more studies are needed to evaluate the compound's toxicity and safety profile.

Synthesis Methods

Ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized through a multistep procedure that involves the reaction of 4-ethoxyphenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with potassium ethyl xanthate. The final product is obtained through the reaction of the intermediate with sodium ethoxide.

Scientific Research Applications

Ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been shown to possess insecticidal and herbicidal properties. In material science, it has been used as a building block for the synthesis of various organic molecules.

properties

IUPAC Name

ethyl 2-[[5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-3-19-11-7-5-10(6-8-11)13-15-14(17-16-13)21-9-12(18)20-4-2/h5-8H,3-4,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEAOKZLZCEAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate

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